molecular formula C7H12F3NO3 B1376221 3-Ethylazetidin-3-ol; trifluoroacetic acid CAS No. 1354792-80-5

3-Ethylazetidin-3-ol; trifluoroacetic acid

Cat. No. B1376221
CAS RN: 1354792-80-5
M. Wt: 215.17 g/mol
InChI Key: WAXLZKRTSIMOPS-UHFFFAOYSA-N
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Description

3-Ethylazetidin-3-ol; trifluoroacetic acid is a chemical compound with the CAS Number: 1354792-80-5 . It is used in various applications, including as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular weight of 3-Ethylazetidin-3-ol; trifluoroacetic acid is 215.17 . The InChI code is 1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) .


Physical And Chemical Properties Analysis

3-Ethylazetidin-3-ol; trifluoroacetic acid is an oil at room temperature . It has a molecular weight of 215.17 . More specific physical and chemical properties are not detailed in the sources I found.

Scientific Research Applications

Organic Synthesis

3-Ethylazetidin-3-ol; trifluoroacetic acid: is widely used in organic synthesis due to its ability to facilitate a variety of chemical transformations. It is particularly useful in reactions such as rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations . Its role as a reagent, solvent, and catalyst makes it indispensable in the synthesis of complex organic molecules.

Catalysis

In the field of catalysis, 3-Ethylazetidin-3-ol; trifluoroacetic acid serves as a strong acid catalyst due to its trifluoroacetic component. It can accelerate reactions by providing an acidic environment, which is crucial for many catalytic processes .

Pharmaceutical Research

This compound finds significant applications in pharmaceutical research. It is involved in the synthesis of various pharmaceuticals, where it can act as a building block for the creation of novel drug molecules. Its unique structure allows for the development of drugs with specific pharmacological properties.

Safety and Hazards

The safety information for 3-Ethylazetidin-3-ol; trifluoroacetic acid indicates that it can cause skin burns and eye damage, and it can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye protection .

properties

IUPAC Name

3-ethylazetidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXLZKRTSIMOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylazetidin-3-ol; trifluoroacetic acid

Synthesis routes and methods

Procedure details

tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (2.3 g, 11.43 mmol) was dissolved in DCM (10 mL) and TFA (15 mL) was added. The reaction mixture was stirred at RT for 2.5 h and then the mixture was evaporated. Ethanol was added and the mixture was again evaporated to afford 3.0 g (100%) of 70A. 1H NMR (500 MHz, CDCl3): δ 0.96 (t, 3H), 1.81 (q, 2H), 3.94 (m, 4H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 2
3-Ethylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 3
3-Ethylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 4
3-Ethylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 5
3-Ethylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 6
3-Ethylazetidin-3-ol; trifluoroacetic acid

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